(+-)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride is a complex organic compound with a unique structure that includes a quinoline ring and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Wissenschaftliche Forschungsanwendungen
(±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride include other quinoline and piperidine derivatives, such as:
- Quinazoline derivatives
- Imidazole derivatives
- Piperidine-based compounds
Uniqueness
What sets (±)-1-(2-(1,1-Dimethylethyl)-4-quinolyl)-3-(4-piperidyl)-1-propanol dihydrochloride apart from these similar compounds is its unique combination of the quinoline and piperidine rings, which confer specific chemical and biological properties. This unique structure allows it to interact with a distinct set of molecular targets and exhibit a range of effects that may not be observed with other similar compounds.
Eigenschaften
CAS-Nummer |
83255-74-7 |
---|---|
Molekularformel |
C21H32Cl2N2O |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C21H30N2O.2ClH/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15;;/h4-7,14-15,19,22,24H,8-13H2,1-3H3;2*1H |
InChI-Schlüssel |
JBFXAZXAVFRMKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.